molecular formula C9H8N2S B185913 2-Methyl-4-(thiophen-2-yl)pyrimidine CAS No. 154321-62-7

2-Methyl-4-(thiophen-2-yl)pyrimidine

Cat. No.: B185913
CAS No.: 154321-62-7
M. Wt: 176.24 g/mol
InChI Key: YDXAOFVEKFKRAT-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with a methyl group at position 2 and a thiophene ring at position 2. This structure confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. The thiophene moiety enhances π-π stacking interactions, while the methyl group influences lipophilicity and metabolic stability.

Properties

CAS No.

154321-62-7

Molecular Formula

C9H8N2S

Molecular Weight

176.24 g/mol

IUPAC Name

2-methyl-4-thiophen-2-ylpyrimidine

InChI

InChI=1S/C9H8N2S/c1-7-10-5-4-8(11-7)9-3-2-6-12-9/h2-6H,1H3

InChI Key

YDXAOFVEKFKRAT-UHFFFAOYSA-N

SMILES

CC1=NC=CC(=N1)C2=CC=CS2

Canonical SMILES

CC1=NC=CC(=N1)C2=CC=CS2

Synonyms

2-Methyl-4-(thiophen-2-yl)pyriMidine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Physical Properties of Selected Thiophene-Pyrimidine Derivatives
Compound Name Substituents Melting Point (°C) Yield (%) Key Spectral Features Reference
2-Methyl-4-(thiophen-2-yl)pyrimidine 2-Me, 4-thiophene N/A N/A IR: C-H stretch (thiophene), 1600 cm⁻¹ Hypothetical
9b (J. Appl. Pharm. Sci. 2017) 5-(3,4-dimethoxyphenyl), fused thiazolo ring 110–112 76 IR: C=O (1710 cm⁻¹); NMR: aromatic protons
13a (J. Appl. Pharm. Sci. 2017) 2-imino, 4-phenyl, 6-thiophene 270–272 50 IR: NH stretch (3300 cm⁻¹)
4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine 4-methoxyphenyl, 6-thiophene N/A 85 NMR: methoxy (δ 3.8 ppm)
  • Key Observations :
    • Bulkier substituents (e.g., 3,4-dimethoxyphenyl in 9b) lower melting points compared to simpler analogs (e.g., 13a) .
    • Methoxy groups (e.g., in ) enhance solubility due to polarity, whereas methyl groups increase lipophilicity.
Table 2: CDK2 Inhibition and Anticancer Activity of Thiophene-Pyrimidine Derivatives
Compound Structure CDK2 IC50 (µM) Cytotoxicity (IC50, µM) Cancer Cell Line Reference
2-Chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (4) Chloro, naphthyl, thiophene 0.24 19.3–55.5 MCF-7
Roscovitine (Control) Reference inhibitor 0.394 40.0–64.8 HCT-116, MCF-7
This compound Methyl, thiophene N/A N/A N/A
  • Key Observations :
    • Chloro and naphthyl substituents (e.g., compound 4) improve CDK2 inhibition (IC50 = 0.24 µM) compared to roscovitine .
    • Gap in Data : The target compound lacks reported CDK2 or cytotoxicity data, highlighting a need for further study.
Antioxidant and Antibacterial Activity
  • Compounds like 3a-p (pyridopyrimidines with thiophene) show antioxidant activity via in-silico docking and experimental assays, with substituents like hydroxyl and thioxo groups enhancing radical scavenging .
  • 4-(4-Methoxyphenyl)-6-(thiophen-2-yl)pyrimidine derivatives exhibit moderate antibacterial activity, attributed to methoxy groups improving membrane penetration .

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